molecular formula C6H8O13Tm2 B3120598 Oxalic acid;thulium;hydrate CAS No. 26677-68-9

Oxalic acid;thulium;hydrate

Cat. No.: B3120598
CAS No.: 26677-68-9
M. Wt: 625.99 g/mol
InChI Key: ALOPYZRFVDVKRS-UHFFFAOYSA-N
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Description

Oxalic acid (H₂C₂O₄) is a dicarboxylic acid with two carboxylic acid groups, making it a strong chelator of metal ions. Thulium (Tm), a rare earth element (atomic number 69), typically exists in the +3 oxidation state in compounds. The compound "oxalic acid; thulium; hydrate" likely refers to thulium oxalate hydrate, with the general formula Tm₂(C₂O₄)₃·nH₂O. This compound forms when Tm³⁺ ions coordinate with oxalate anions (C₂O₄²⁻) in aqueous solutions, often crystallizing with water molecules. Hydrated rare earth oxalates are typically insoluble in water but decompose upon heating, releasing CO₂ and forming Tm oxide residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of oxalic acid;thulium;hydrate typically involves the reaction of thulium salts with oxalic acid in an aqueous solution. The reaction can be represented as follows: [ \text{Tm}^{3+} + 3 \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{Tm}_2(\text{C}_2\text{O}_4)_3 + 6 \text{H}^+ ]

This reaction is usually carried out under acidic conditions to ensure the complete dissolution of thulium salts and the formation of the hydrated complex .

Industrial Production Methods

Industrial production of this compound involves the controlled mixing of thulium salts and oxalic acid in large-scale reactors. The reaction mixture is then filtered to remove any impurities, and the resulting product is crystallized to obtain the pure hydrated complex. The crystallization process is typically carried out at low temperatures to ensure the formation of well-defined crystals.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;thulium;hydrate undergoes various chemical reactions, including:

    Oxidation: Oxalic acid can be oxidized to carbon dioxide and water in the presence of strong oxidizing agents.

    Reduction: Thulium ions can be reduced to their metallic state under specific conditions.

    Substitution: The oxalate ions in the complex can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents for oxalic acid.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used to reduce thulium ions.

    Substitution Reactions: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to substitute oxalate ions in the complex.

Major Products

    Oxidation: Carbon dioxide (CO2) and water (H2O).

    Reduction: Metallic thulium ™.

    Substitution: Complexes with different ligands, such as thulium-EDTA complexes.

Scientific Research Applications

Oxalic acid;thulium;hydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of oxalic acid;thulium;hydrate involves the interaction of thulium ions with various molecular targets. Thulium ions can bind to specific proteins and enzymes, altering their activity and function. The oxalate ions in the complex can chelate metal ions, affecting their availability and reactivity. The hydrated nature of the compound also plays a role in its solubility and stability in aqueous environments .

Comparison with Similar Compounds

Thulium Oxalate Hydrate vs. Other Rare Earth Oxalates

Rare earth (RE) oxalates share structural similarities but differ in properties due to ionic radii and electronic configurations. For example:

Property Tm₂(C₂O₄)₃·nH₂O (Inferred) La₂(C₂O₄)₃·10H₂O Y₂(C₂O₄)₃·9H₂O
Solubility in Water Low Very low Low
Thermal Decomposition Forms Tm₂O₃ above 400°C La₂O₃ at ~600°C Y₂O₃ at ~500°C
Application Luminescence precursors Catalysts, phosphors Ceramic precursors

Comparison with Transition Metal Oxalates

Transition metal oxalates, such as FeC₂O₄·2H₂O and Al₂(C₂O₄)₃·xH₂O, exhibit distinct behaviors:

Property Tm₂(C₂O₄)₃·nH₂O FeC₂O₄·2H₂O Al₂(C₂O₄)₃·xH₂O
Solubility in Water Low Very low Moderate
Biological Role Not studied Degraded by fungi Phosphate solubilizer
Thermal Product Tm₂O₃ Fe₃O₄ Al₂O₃

Tm oxalate lacks documented biological interactions, unlike Fe and Al oxalates, which participate in microbial metabolism and soil nutrient cycling .

Oxalic Acid vs. Other Organic Acids

Compared to acetic acid (CH₃COOH), oxalic acid’s dual carboxylic groups enhance metal-chelation capacity but increase toxicity (Table 1).

Table 1: Oxalic Acid vs. Acetic Acid

Property Oxalic Acid Acetic Acid
pKa₁/pKa₂ 1.25/4.14 4.76
Chelation Strength Strong (forms stable complexes) Weak (limited chelation)
Toxicity High (kidney stones ) Low

Oxalic acid’s role in nephrolithiasis (via calcium oxalate crystallization) is well-documented, whereas acetic acid is benign in biological systems .

Deep Eutectic Solvents (DES) Involving Oxalic Acid

Choline chloride:oxalic acid (1:1) DES exhibits stronger hydrogen bonding and lower volatility compared to choline:urea DES, enhancing its utility in material synthesis (e.g., cellulose extraction ).

Table 2: DES Properties

DES Component Hydrogen Bond Strength Application
Choline:Oxalic Acid High Nanocellulose production
Choline:Urea Moderate Solvent for biopolymers

Biological Activity

Oxalic acid; thulium; hydrate is a compound that combines oxalic acid, a well-known organic acid, with thulium, a rare earth element. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. The following sections outline its biological activity, mechanisms of action, case studies, and research findings.

Overview of Oxalic Acid and Thulium

Oxalic Acid
Oxalic acid is a dicarboxylic acid that occurs naturally in many plants and vegetables. It is known for its strong chelating properties, particularly with divalent metal ions such as calcium and iron. In biological systems, oxalic acid can influence various metabolic pathways and cellular processes, including enzyme activity and gene expression .

Thulium
Thulium is less studied in biological contexts but is recognized for its potential applications in medical imaging and treatment. Its interactions with biomolecules may influence enzymatic reactions and metabolic processes .

Target of Action

Oxalic acid primarily interacts with divalent metal ions, which can affect various biochemical pathways. Its ability to chelate metals can lead to significant changes in cellular environments, influencing pH levels and metabolic activities .

Mode of Action

The compound can alter cellular functions by modulating enzyme activities. For example, oxalic acid acts as a competitive inhibitor of lactate dehydrogenase (LDH), an enzyme critical for anaerobic metabolism. This inhibition may have implications for cancer treatment by disrupting the Warburg effect, where cancer cells preferentially utilize anaerobic pathways for energy production .

Property Description
Chelating Ability Strong chelator for divalent ions (e.g., Ca²⁺, Mg²⁺)
pH Influence Can alter local pH, affecting enzyme activity and cellular signaling
Metabolic Pathways Involved in various metabolic pathways including those related to energy metabolism

Cellular Effects

The effects of oxalic acid; thulium; hydrate on cellular processes are not extensively documented. However, oxalic acid's influence on pH and metal ion availability suggests it could significantly impact cell signaling pathways and metabolic processes .

Case Studies

  • In Vitro Studies on Kidney Stones
    A study investigated the destruction of kidney stones composed of calcium oxalate using high-frequency glow discharge plasma. The results indicated that exposure to plasma effectively reduced stone sizes through various physical processes, highlighting the potential application of oxalic acid derivatives in treating urolithiasis .
  • Antioxidant Activity Research
    Research exploring the antioxidant properties of compounds related to oxalic acid demonstrated significant activity against free radicals. This suggests potential therapeutic applications in oxidative stress-related diseases .

Research Findings

  • Oxalic acid has been shown to enhance plant resistance to fungal infections at low concentrations but can induce cell death at higher levels .
  • The interaction between thulium and oxalic acid may lead to novel applications in drug delivery systems due to their unique chemical properties .
  • Recent studies suggest that oxalic acid's role as an enzyme inhibitor could be leveraged for cancer therapies targeting anaerobic metabolism pathways .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing thulium(III) oxalate hydrate, and how does its hydrate stoichiometry affect crystallographic properties?

Methodological Answer: Thulium(III) oxalate hydrate (Tm₂(C₂O₄)₃·XH₂O) is synthesized via precipitation by reacting thulium nitrate hexahydrate (Tm(NO₃)₃·6H₂O) with oxalic acid in aqueous media. The hydrate stoichiometry (XH₂O) is controlled by adjusting the reaction temperature and solvent evaporation rate. Crystallographic characterization via X-ray diffraction (XRD) reveals that the hydrate form influences unit cell parameters and hydrogen-bonding networks . For reproducibility, maintain a molar ratio of 1:3 (Tm³⁺:C₂O₄²⁻) and conduct synthesis at 25°C with slow crystallization.

Q. How does the dihydrate form of oxalic acid impact its suitability as a primary standard in titrimetry?

Methodological Answer: Oxalic acid dihydrate (H₂C₂O₄·2H₂O) is preferred as a primary standard due to its high purity (>99.9%) and stability under ambient conditions. The water of crystallization must be accounted for in molarity calculations. For accurate standardization:

Dry the dihydrate at 105°C for 2 hours to remove surface moisture.

Use a gravimetric approach to determine the exact mass of anhydrous oxalic acid (H₂C₂O₄).

Validate purity via acid-base titration against NaOH, using phenolphthalein as an indicator .

Q. What experimental protocols are recommended for quantifying oxalic acid in biological matrices like plasma or urine?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for oxalic acid quantification in biological fluids. Key steps:

Pre-treat samples with 0.1% formic acid to stabilize oxalic acid.

Use a reversed-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5).

Normalize results using creatinine ratios to account for renal function variability .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize oxalic acid biosynthesis in fungal systems, and what factors dominate yield variability?

Methodological Answer: A Central Composite Design (CCD) in Minitab 18 or similar software is effective for optimizing fungal oxalic acid production. Critical factors include:

  • pH : Optimal at 7.0 for Sclerotium rolfsii Sr25.
  • Carbon Source : Sucrose > glucose.
  • Inoculum Age : 7-day-old mycelial plugs.

Table 1: Key Factors in CCD for Oxalic Acid Biosynthesis

FactorLow LevelHigh LevelMain Effect (g/L)
pH5.09.0+2.3*
Sucrose (g/L)2060+5.8*
Temperature25°C35°C-1.2
*Significant at p < 0.05 .

Q. What explains the contradictory aggregation behavior of oxalic acid vs. malonic acid in aerosol models, and how can molecular dynamics (MD) simulations resolve this?

Methodological Answer: Oxalic acid forms polydisperse, irregular clusters (max size: 60 molecules) due to weaker intermolecular hydrogen bonds, while malonic acid aggregates into large spherical structures. MD simulations at 298 K with the OPLS-AA force field reveal:

  • Oxalic acid’s two carboxylic groups create steric hindrance, limiting ordered aggregation.
  • Malonic acid’s longer carbon chain facilitates π-π stacking and van der Waals interactions.
    Experimental validation via dynamic light scattering (DLS) confirms these trends .

Q. How do polymorphic forms of oxalic acid (α, β, dihydrate) differ in mechanical stability, and what computational methods predict anisotropic behavior?

Methodological Answer: Density Functional Theory (DFT) with plane-wave pseudopotentials (e.g., VASP) predicts mechanical properties:

  • Elastic Constants : Anhydrous β-oxalic acid has higher Young’s modulus (28 GPa) than α (22 GPa) or dihydrate (15 GPa).
  • Anisotropy : Dihydrate exhibits isotropic compression due to water-mediated hydrogen bonds.
    Validate with nanoindentation tests on single crystals .

Q. What thermodynamic insights explain the enhanced dissolution of hematite in oxalic-sulfuric acid mixtures?

Methodological Answer: Oxalic acid acts as a ligand, forming soluble Fe(III)-oxalate complexes (e.g., [Fe(C₂O₄)₃]³⁻), which shift the dissolution equilibrium. Key steps:

Conduct dissolution experiments at 50°C with varying H₂C₂O₄:H₂SO₄ ratios.

Fit kinetic data to the shrinking-core model to determine rate-limiting steps (surface reaction vs. diffusion).

Calculate activation energy (Ea) via Arrhenius plots; Ea decreases from 45 kJ/mol (H₂SO₄ alone) to 28 kJ/mol (1:1 H₂C₂O₄:H₂SO₄) .

Q. Data Contradictions and Resolution

Q. Why do reported heats of combustion for oxalic acid dihydrate vary across studies, and which datasets are most reliable?

Resolution: Discrepancies arise from differences in calorimetric calibration (e.g., static vs. dynamic bomb calorimetry). Becker and Roth’s data (ΔcH = -246.3 kJ/mol) are preferred over Jorissen and van de Stadt due to rigorous solvent correction and validation against benzoic acid standards .

Properties

IUPAC Name

oxalic acid;thulium;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.H2O.2Tm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOPYZRFVDVKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Tm].[Tm]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O13Tm2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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